Structural Differentiation: 5-Methyl vs. 5-Aryl Substitution on Isoxazole Ring
The target compound is uniquely defined by a 5-methyl substituent on the isoxazole-3-carboxamide core, which differentiates it from the broader 5-arylisoxazole-3-carboxamide series. In the series reported by Saeedi et al., 5-aryl derivatives (e.g., 5-phenyl, 5-(4-chlorophenyl)) demonstrated nanomolar AChE inhibitory activity (IC50 as low as 0.16 µM for compound 7d) and moderate BuChE inhibition [1]. These aryl-substituted analogs are structurally distinct from the 5-methyl compound, and the methyl group's smaller steric bulk and distinct electronic properties preclude any assumption of similar cholinesterase engagement. No head-to-head data are available for the 5-methyl compound in the same assay systems.
| Evidence Dimension | AChE Inhibitory Activity (IC50) as Function of 5-Substituent |
|---|---|
| Target Compound Data | Not reported in primary literature for 5-methyl substitution |
| Comparator Or Baseline | Compound 7d (5-aryl series, 5-(4-chlorophenyl)isoxazole-3-carboxamide): AChE IC50 = 0.16 ± 0.01 µM; BuChE IC50 = 1.36 ± 0.15 µM |
| Quantified Difference | Data unavailable for target compound; structural divergence in 5-substituent precludes direct extrapolation |
| Conditions | In vitro Ellman assay; AChE from electric eel, BuChE from equine serum; donepezil as reference (IC50 = 0.12 ± 0.01 µM) [1] |
Why This Matters
Procurement of the 5-methyl analog must be justified by its own activity profile, not by reference to 5-aryl analogs; users requiring established AChE/BuChE inhibition should procure the characterized 5-aryl derivatives instead.
- [1] Saeedi, M., Felegari, P., Iraji, A., et al. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3), e2000258. doi:10.1002/ardp.202000258. View Source
